molecular formula C18H22ClNO4 B4652620 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride

4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride

Cat. No. B4652620
M. Wt: 351.8 g/mol
InChI Key: ZMFYJLUNSWLBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes such as synaptic plasticity, learning, and memory. Activation of the α7 nAChR by 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride leads to the release of neurotrophic factors and the modulation of various signaling pathways, resulting in neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects
4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models, possibly through the modulation of hippocampal synaptic plasticity. 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli. Additionally, 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride has been found to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride has several advantages for use in lab experiments. It is a selective agonist for the α7 nAChR, which allows for specific targeting of this receptor. 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride has also been shown to have good bioavailability and to be well-tolerated in animal models. However, one limitation of 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride is that it can be difficult to synthesize and purify, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride in these conditions. Another area of interest is the potential use of 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride as an analgesic and anti-inflammatory agent, which may have applications in the treatment of chronic pain and inflammatory disorders. Finally, further research is needed to optimize the synthesis and purification methods for 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride, which may increase its availability for use in lab experiments and clinical trials.
Conclusion
4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It acts as a selective agonist for the α7 nAChR, leading to neuroprotective effects and improved cognitive function. 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride has been investigated for its potential use in the treatment of neurological disorders, as well as its analgesic and anti-inflammatory effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride.

Scientific Research Applications

4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models. 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride has also been investigated for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c1-22-16-8-5-13(11-17(16)23-2)9-10-19-12-14-3-6-15(7-4-14)18(20)21;/h3-8,11,19H,9-10,12H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFYJLUNSWLBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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